![molecular formula C15H20Cl2O3 B8726041 4-[[(2,6-Dichlorophenyl)methoxy]methyl]-4-ethyl-2,2-dimethyl-1,3-dioxolane CAS No. 55117-01-6](/img/structure/B8726041.png)
4-[[(2,6-Dichlorophenyl)methoxy]methyl]-4-ethyl-2,2-dimethyl-1,3-dioxolane
描述
4-[[(2,6-Dichlorophenyl)methoxy]methyl]-4-ethyl-2,2-dimethyl-1,3-dioxolane is a chemical compound known for its unique structure and potential applications in various fields This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a dichlorophenyl group, which is a benzene ring substituted with two chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2,6-Dichlorophenyl)methoxy]methyl]-4-ethyl-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,6-dichlorobenzyl alcohol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-[[(2,6-Dichlorophenyl)methoxy]methyl]-4-ethyl-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-[[(2,6-Dichlorophenyl)methoxy]methyl]-4-ethyl-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[[(2,6-Dichlorophenyl)methoxy]methyl]-4-ethyl-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dioxolane ring may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,6-Dichlorobenzyl alcohol: A precursor in the synthesis of the compound.
4-Methoxyphenyl derivatives: Compounds with similar structural features and reactivity.
Dioxolane derivatives: Compounds containing the dioxolane ring with various substituents.
Uniqueness
4-[[(2,6-Dichlorophenyl)methoxy]methyl]-4-ethyl-2,2-dimethyl-1,3-dioxolane is unique due to the combination of its dichlorophenyl group and dioxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
55117-01-6 |
|---|---|
分子式 |
C15H20Cl2O3 |
分子量 |
319.2 g/mol |
IUPAC 名称 |
4-[(2,6-dichlorophenyl)methoxymethyl]-4-ethyl-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C15H20Cl2O3/c1-4-15(10-19-14(2,3)20-15)9-18-8-11-12(16)6-5-7-13(11)17/h5-7H,4,8-10H2,1-3H3 |
InChI 键 |
QWSVVDWRIYGYPD-UHFFFAOYSA-N |
规范 SMILES |
CCC1(COC(O1)(C)C)COCC2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
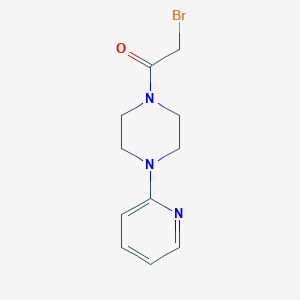
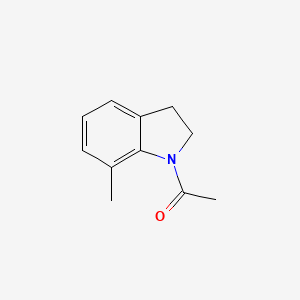
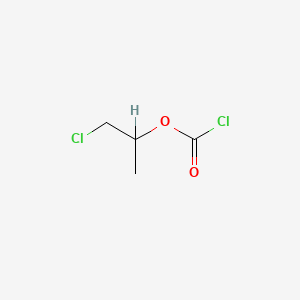

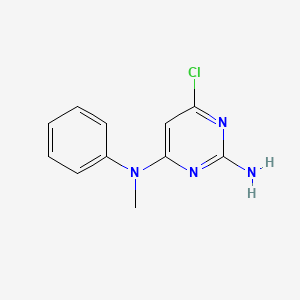
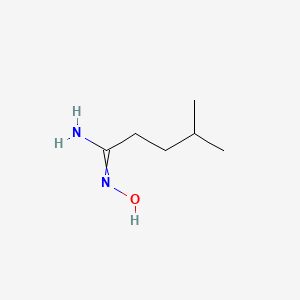
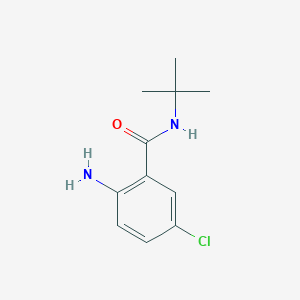





![Tert-butyl 3-(imidazo[1,2-b]pyridazin-2-yl)phenylcarbamate](/img/structure/B8726063.png)
![2-Methyl-6-oxo-1,4,5,6-tetrahydro-cyclopenta[b]pyrrole-3-carboxylic acid ethyl ester](/img/structure/B8726075.png)
